molecular formula C19H23N3O5S B4625118 N~1~-(4-isopropylphenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-isopropylphenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4625118
M. Wt: 405.5 g/mol
InChI Key: ZNJSOJUKHPPOKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and specific conditions to achieve desired products. For instance, the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines demonstrates an efficient method for producing structurally complex molecules at room temperature without catalysts or additives (Jin et al., 2011). This approach may offer insights into synthesizing N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide by highlighting the utility of N-sulfonylimines in complex molecule formation.

Molecular Structure Analysis

The study of molecular structures through spectroscopic methods and theoretical calculations provides insights into the compound's configuration. Identification of structural and spectral properties through combined experimental and DFT studies reveals the molecule's conformation and electronic properties, enhancing understanding of its chemical behavior (Toy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving related compounds demonstrate the influence of substituents on reactivity and product formation. For example, the reaction of methyl N-Methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates with sodium alkoxides, leading to various products, showcases the versatility of nitropyrimidin-based compounds in synthetic chemistry (Susvilo et al., 2006). This reactivity could provide a foundation for understanding the chemical properties of N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide.

Physical Properties Analysis

The analysis of physical properties, such as solubility and thermal stability, is crucial for understanding a compound's behavior under different conditions. Thermally responsive polymeric micelles, for example, highlight the importance of temperature on the physical behavior of materials and their potential for drug delivery applications (Zhang et al., 2006). This research can inform the study of N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide's physical properties by providing methods to analyze its behavior in biological and environmental contexts.

Chemical Properties Analysis

Investigations into the chemical properties of compounds, including reactivity, stability, and interactions with other molecules, are fundamental for their application in synthesis and technology. The study on the generation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate/trifluoromethanesulfonic anhydride illustrates a novel approach to activating thioglycosides, which could be relevant for modifying the chemical properties of N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide (Crich & Smith, 2000).

Scientific Research Applications

Peptide Mimic Synthesis

Research by Turcotte, Bouayad‐Gervais, and Lubell (2012) explored the synthesis of N-aminosulfamide peptide mimics through the condensation of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, showcasing a method to replace the C(α)H and the carbonyl of an amino acid residue with a nitrogen atom and a sulfonyl group, respectively. This approach highlights the utility of N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide in peptide mimicry, contributing to the development of novel peptidomimetics (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Computational Chemistry and Molecular Design

Murthy et al. (2018) conducted a study on a newly synthesized sulfonamide molecule, offering insights into its structural, electronic properties, and interactions with proteins. The comprehensive analysis, including SCXRD, DFT/B3LYP level theory, and molecular dynamics simulations, underscores the compound's relevance in computational chemistry and drug design, providing a basis for further exploration of similar compounds in the context of molecular interactions and stability (Murthy et al., 2018).

Polymer Science

Naka, Nemoto, and Chujo (2003) explored a novel method of polymerization involving activated glycine esters and copper(II) chelates. This study presents an innovative approach to polymer synthesis, leveraging the unique reactivity of metal chelates with compounds like N1-(4-isopropylphenyl)-N2-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide, potentially opening new avenues in the creation of polymers with specific functionalities (Naka, Nemoto, & Chujo, 2003).

Material Chemistry and Structural Analysis

The work by Romero and Margarita (2008) on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, derived from the core structure of interest, focuses on the hydrogen bond studies in these compounds. Through various spectroscopic techniques and X-ray crystallography, this research provides valuable insights into the electronic behavior and molecular structure, contributing to a deeper understanding of the material properties of similar compounds (Romero & Margarita, 2008).

properties

IUPAC Name

2-(2-methyl-N-methylsulfonyl-5-nitroanilino)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-13(2)15-6-8-16(9-7-15)20-19(23)12-21(28(4,26)27)18-11-17(22(24)25)10-5-14(18)3/h5-11,13H,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJSOJUKHPPOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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